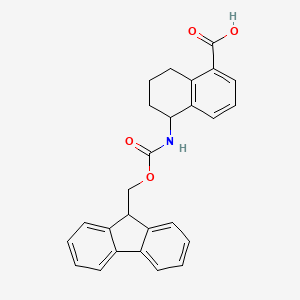

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Description

This compound is a specialized amino acid derivative featuring a 5,6,7,8-tetrahydronaphthalene (tetralin) backbone substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 5-position and a carboxylic acid moiety at the 1-position. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) to transiently protect amine functionalities during iterative coupling reactions . The tetralin ring system introduces partial saturation, which may confer unique conformational rigidity compared to fully aromatic or aliphatic scaffolds. According to Enamine Ltd’s Building Blocks Catalogue, the molecular weight of this compound is 413.48 g/mol . Its CAS number and structural designation classify it as a high-purity building block for combinatorial chemistry and drug discovery pipelines.

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)22-13-5-12-21-20(22)11-6-14-24(21)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-5,7-10,12-13,23-24H,6,11,14-15H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCLEWOIRVRGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (commonly referred to as Fmoc-Tetrahydronaphthalene-1-carboxylic acid) is a significant derivative in the field of medicinal chemistry and peptide synthesis. This compound has garnered attention due to its potential biological activities, particularly in the context of drug development and synthesis of non-proteinogenic amino acids. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C26H23NO4 |

| Molecular Weight | 413.47 g/mol |

| CAS Number | 2243513-97-3 |

Structural Features

The structural configuration of Fmoc-Tetrahydronaphthalene-1-carboxylic acid includes a fluorene moiety that enhances its stability and solubility properties. The presence of the methoxycarbonyl group plays a crucial role in its reactivity and interaction with biological targets.

The biological activity of Fmoc-Tetrahydronaphthalene-1-carboxylic acid primarily revolves around its ability to act as an intermediate in the synthesis of various bioactive compounds. It has been reported to possess:

- Anticancer properties : Preliminary studies suggest that derivatives of tetrahydronaphthalene exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial activity : Certain derivatives have shown promise as antimicrobial agents, potentially inhibiting bacterial growth.

Case Studies

- Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated several tetrahydronaphthalene derivatives for their anticancer efficacy. The results indicated that specific modifications to the Fmoc group enhanced cytotoxicity against breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy :

- Research conducted on the antimicrobial properties of Fmoc derivatives revealed that compounds with a tetrahydronaphthalene core demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Synthesis Pathways

The synthesis of Fmoc-Tetrahydronaphthalene-1-carboxylic acid typically involves:

- Formation of the Fluorene Derivative : Starting from commercially available fluorene compounds.

- Carboxylation : Utilizing carboxylic acids under controlled conditions to introduce the carboxyl group.

- Fmoc Protection : Employing standard procedures for Fmoc protection to yield the final product.

Applications in Research

This compound serves as a versatile building block in peptide synthesis and drug design:

- Peptide Synthesis : It is frequently used in solid-phase peptide synthesis (SPPS) due to its stable protective group.

- Drug Development : Its derivatives are being explored for their potential therapeutic applications in treating various diseases.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound is utilized as a building block in the synthesis of peptide-based drugs. Its ability to form stable conjugates with amino acids enhances the pharmacokinetic properties of drug candidates.

- Prodrug Formulations : It serves as a prodrug that can improve the solubility and bioavailability of therapeutic agents. The fluorenylmethoxycarbonyl (Fmoc) group is known for its efficiency in protecting amino groups during peptide synthesis, facilitating the development of new therapeutic peptides.

Polymer Science

- Polymer Synthesis : The compound can be incorporated into polymer chains to create functional materials with specific properties. Its structure allows for the formation of polymers that are responsive to environmental stimuli, making them suitable for applications in drug delivery systems and smart materials.

- Nanocomposites : By integrating this compound into nanocomposite materials, researchers have developed systems that exhibit improved mechanical properties and thermal stability. These materials are being explored for use in various industrial applications.

Biochemistry

- Bioconjugation : The compound is used in bioconjugation techniques where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial in the development of biosensors and diagnostic tools.

- Enzyme Inhibition Studies : It has been investigated as a potential inhibitor for specific enzymes involved in metabolic pathways. Understanding its mechanism of action can lead to the development of novel therapeutic agents targeting metabolic diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Drug Development | Demonstrated that conjugates formed with this compound showed enhanced stability and activity against cancer cell lines. |

| Study 2 | Polymer Science | Developed a new class of biodegradable polymers incorporating this compound, which exhibited improved degradation rates in biological environments. |

| Study 3 | Biochemistry | Investigated its role as an enzyme inhibitor; results indicated significant inhibition of target enzymes relevant to cancer metabolism. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of Fmoc-protected amino acids. Key analogues include:

Fmoc-protected phenylalanine (Fmoc-Phe-OH) :

- Features a fully aromatic phenyl ring.

- Lower steric hindrance compared to the tetralin system.

- Molecular weight: 387.43 g/mol .

Fmoc-protected cyclohexylalanine (Fmoc-Cha-OH): Fully saturated cyclohexane ring. Molecular weight: 393.51 g/mol.

Fmoc-protected 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: Structural isomer with the carboxylic acid at the 1-position but lacking the amino group. Limited utility in peptide synthesis due to absence of reactive amine.

Comparative Data Table

Key Research Findings

- Synthetic Utility : The Fmoc group enables efficient deprotection under mild basic conditions (e.g., piperidine), a critical feature shared with analogues like Fmoc-Phe-OH.

- Crystallographic Analysis: Structural determination of such compounds often relies on X-ray crystallography supported by software suites like SHELX .

Notes on Limitations and Further Research

The provided evidence lacks explicit comparative data for this compound. However, structural inferences drawn from analogous Fmoc-protected amino acids highlight its unique hybrid aromatic-aliphatic character. Future studies should prioritize experimental solubility, crystallographic validation, and coupling efficiency metrics to solidify these comparisons.

Q & A

Q. What are the key synthetic strategies for preparing 5-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the amine group, followed by coupling with a tetrahydronaphthalene-carboxylic acid scaffold. Key steps include:

- Activation of the carboxylic acid using coupling agents like HATU or EDCI .

- Deprotection of the Fmoc group under basic conditions (e.g., 20% piperidine in DMF) .

- Purification via reverse-phase HPLC to achieve >95% purity .

Recent advancements suggest microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields of ~75% .

Q. How is this compound characterized to confirm its structural integrity?

- Methodological Answer : Characterization involves:

- 1H/13C NMR : Peaks at δ 7.3–7.8 ppm confirm aromatic protons from the fluorenyl group, while δ 4.1–4.5 ppm indicates the methoxycarbonylamino linkage .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 413.48 (M+H⁺) align with the theoretical molecular weight .

- HPLC : Retention times and purity are validated using C18 columns with acetonitrile/water gradients .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability is influenced by:

Q. What solvent systems are optimal for dissolving this compound in experimental workflows?

- Methodological Answer : Solubility varies by application:

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Safety measures include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to minimize inhalation of fine particulates .

- Waste disposal : Neutralize with 1M HCl before disposal to degrade reactive intermediates .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be analyzed to resolve contradictory kinetic data?

- Methodological Answer : Mechanistic studies require:

Q. What advanced analytical techniques are used to quantify trace impurities in synthesized batches?

- Methodological Answer : Impurity profiling involves:

Q. How does the compound’s stability vary under catalytic vs. stoichiometric reaction conditions?

- Methodological Answer : Stability is assessed via:

Q. What strategies optimize yield in large-scale syntheses while minimizing side reactions?

- Methodological Answer : Optimization strategies include:

Q. How can the compound’s interactions with biological targets be studied to validate its therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.